Cas no 325832-14-2 (1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one)
325832-14-2 structure
Product Name:1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one
Numero CAS:325832-14-2
MF:C23H21NO3
MW:359.417746305466
CID:6135727
PubChem ID:4199640
Update Time:2025-08-05
1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one
- Ethanone, 1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-2-(3-phenoxyphenoxy)-
- SR-01000445560
- EU-0039674
- 325832-14-2
- SR-01000445560-1
- AKOS001025356
- Z18317077
- Oprea1_450824
- 1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone
- F0793-0053
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one
- 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(3-phenoxyphenoxy)ethanone
-
- Inchi: 1S/C23H21NO3/c1-17-14-18-8-5-6-13-22(18)24(17)23(25)16-26-20-11-7-12-21(15-20)27-19-9-3-2-4-10-19/h2-13,15,17H,14,16H2,1H3
- Chiave InChI: CAVJKLSKXVXPPJ-UHFFFAOYSA-N
- Sorrisi: C(=O)(N1C2=C(C=CC=C2)CC1C)COC1=CC=CC(OC2=CC=CC=C2)=C1
Proprietà calcolate
- Massa esatta: 359.15214353g/mol
- Massa monoisotopica: 359.15214353g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 490
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 38.8Ų
Proprietà sperimentali
- Densità: 1.198±0.06 g/cm3(Predicted)
- Punto di ebollizione: 573.9±40.0 °C(Predicted)
- pka: 1.05±0.40(Predicted)
1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0793-0053-1mg |
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one |
325832-14-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
325832-14-2 (1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti